tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-6-4-7-14-8-5-11/h4-8,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHXDOGUEPNTJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912849-75-3 | |
| Record name | tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biochemical Analysis
Biochemical Properties
Tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. These interactions can alter the enzyme’s conformation and activity, thereby affecting the overall biochemical reaction.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate signaling pathways by binding to receptors or interacting with signaling proteins, leading to changes in gene expression and metabolic activity. These effects can result in altered cell function, including changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they regulate. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects are often observed, where a specific dosage range produces the desired effect without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in these pathways, leading to changes in the production and utilization of metabolites. These effects can have significant implications for cellular metabolism and overall biochemical homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in specific tissues or organelles.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.
Biological Activity
Tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate, commonly referred to as Bu-NEPC, is a carbamate derivative notable for its applications in organic synthesis and potential biological activities. This compound has been explored for its role in drug development, particularly in enhancing the properties of biomolecules and serving as a biochemical probe. This article delves into the biological activity of Bu-NEPC, summarizing key research findings, mechanisms of action, and potential applications.
- Molecular Formula : C10H22N2O3
- Molecular Weight : 218.29 g/mol
- Structure : The compound features a tert-butyl group linked to a carbamate moiety, which enhances its stability and reactivity.
The biological activity of Bu-NEPC is primarily attributed to its interaction with specific molecular targets. The carbamate group is known to inhibit enzymes by forming covalent bonds with active site residues, particularly serine. This mechanism is similar to that observed in other carbamate-based inhibitors used in pharmacology.
Biological Applications
Bu-NEPC has been investigated for various biological applications:
- Drug Development : It has been explored as a prodrug capable of releasing active amines in vivo, which may enhance therapeutic efficacy.
- Biochemical Probes : The compound is utilized as a biochemical probe to study enzyme activities and interactions with biological macromolecules.
- Drug Delivery Systems : Its properties suggest potential use in drug delivery systems due to biocompatibility and biodegradability.
In Vitro Studies
- Cell Viability Assays : Studies have shown that Bu-NEPC can modulate cell viability in various cell lines. For instance, it was tested on NIH-3T3 cells expressing the TrkB receptor, where it demonstrated significant protective effects against serum deprivation-induced cell death .
- Enzyme Inhibition : Bu-NEPC has exhibited inhibitory effects on specific enzymes, contributing to its potential as an anti-cancer agent. It was noted for its ability to decrease toxicity levels in treated cells compared to controls .
Case Studies
A notable study investigated the effects of Bu-NEPC on TrkB receptor activation and downstream signaling pathways. The compound was shown to enhance phosphorylation of the Akt kinase, a critical pathway involved in cell survival and proliferation .
Data Table
| Study | Cell Line | Treatment Concentration | Effect Observed |
|---|---|---|---|
| Study 1 | NIH-3T3 | 1 µM | Reduced cell death |
| Study 2 | Endothelial Cells | 5 µM | Inhibited proliferation |
| Study 3 | LLC/2 Carcinoma Cells | >5 µM | Inhibited growth |
Scientific Research Applications
Organic Synthesis
Tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate is primarily utilized as a protective group for amines in organic synthesis. This functionality is crucial for the selective modification of amino groups in complex molecules.
Medicinal Chemistry
The compound's structural features lend it potential in drug development and therapeutic formulations. Its ability to interact with biological macromolecules suggests that it may serve as a scaffold for designing bioactive compounds.
While specific biological activities are not extensively documented, compounds in the carbamate class often exhibit interactions with proteins and enzymes, influencing their activity and function. This compound may:
- Act as an inhibitor or activator of enzymes involved in metabolic pathways.
- Modify biomolecules to enhance their properties for drug delivery systems.
Bioconjugation Strategies
The compound's ability to modify biomolecules extends its application into bioconjugation techniques, which are essential for developing targeted therapeutics and diagnostic agents.
Interaction Studies
Interaction studies have shown that this compound can:
- Bind to specific enzymes, modulating their activity.
- Influence cellular signaling pathways, potentially altering gene expression and metabolic processes.
Data Tables
Case Study 1: Drug Delivery Systems
Research has indicated that this compound can be integrated into drug delivery systems due to its biocompatibility and biodegradability. Its structural characteristics allow it to encapsulate therapeutic agents effectively, enhancing their stability and release profiles.
Case Study 2: Peptide Synthesis
In peptide synthesis, this compound serves as a protective group for amines, facilitating the selective formation of peptide bonds without interference from free amines. Studies have demonstrated its effectiveness in protecting sensitive amino acid side chains during synthetic procedures.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The Boc group serves as a protective moiety for primary amines, enabling selective reactions at other functional sites. Deprotection under acidic conditions yields the free amine, 3-(2-aminoethoxy)propylamine, which is pivotal for downstream modifications.
Key Conditions and Outcomes:
-
Mechanistic Insight : The Boc group undergoes protonation in acidic media, leading to carbamic acid formation, which decomposes into CO₂ and the free amine.
Amide Bond Formation with Deprotected Amine
The deprotected amine participates in coupling reactions with carboxylic acids or activated esters, forming stable amide bonds. This reaction is critical in peptide synthesis and drug design.
Representative Coupling Reactions:
| Substrate | Coupling Reagent | Base | Solvent | Yield | References |
|---|---|---|---|---|---|
| 6-Fluoropyridine-3-carboxylic acid | HATU | DIPEA | DMF | 84% | |
| Boc-β-alanine | EDC/HOBt | DIPEA | DMF | 80–95% |
-
Optimization : Reactions using HATU or EDC/HOBt in DMF with DIPEA as a base achieve high yields due to efficient activation of carboxylates .
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under both acidic and basic conditions, though acidic cleavage is more commonly employed for deprotection.
Hydrolysis Pathways:
| Condition | Reagents | Outcome | Notes | References |
|---|---|---|---|---|
| Acidic | HCl (4 N in 1,4-dioxane) | 3-(2-Aminoethoxy)propylamine + CO₂ | Fast, high-yielding | |
| Basic | NaOH (aqueous) | 3-(2-Aminoethoxy)propylamine + CO₃²⁻ | Slower, lower yield |
Alkylation and Acylation Reactions
The deprotected amine undergoes alkylation or acylation to introduce diverse functional groups, enhancing molecular complexity.
Examples:
-
Alkylation : Reaction with methyl sulfate in ethyl acetate using KOH yields N-methyl derivatives (>95% yield) .
-
Acylation : Treatment with acetyl chloride in dichloromethane forms acetamide derivatives.
Other Potential Reactions
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural variations, molecular properties, and applications of tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate and its analogues:
Physicochemical Properties
- Solubility: The aminoethoxy group in the target compound increases water solubility compared to lipophilic derivatives like tert-butyl (3-(dimethylamino)propyl)carbamate . Piperazine-containing analogues (e.g., C₁₂H₂₄N₃O₂) exhibit enhanced solubility in polar solvents due to basic nitrogen atoms .
- Stability :
Research Findings and Trends
- SHELX Software: Crystallographic data for analogues (e.g., tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate) were refined using SHELXL, confirming stereochemistry .
- Biological Activity: Derivatives with polar groups (e.g., aminoethoxy) show lower cytotoxicity (CC₅₀ > 50 µM) compared to lipophilic variants .
- Market Availability: Piperazine- and propargylamine-containing derivatives are commercially available for high-throughput screening (e.g., Tenova Pharmaceuticals) .
Preparation Methods
Starting Materials and Key Reagents
- tert-butyl carbamate (Boc-NH2) : Used as the amine protecting group source.
- 3-(2-aminoethoxy)propyl moiety : Introduced via nucleophilic substitution or coupling reactions.
- Protecting groups and coupling agents : To selectively protect and activate functional groups during synthesis.
General Synthetic Strategy
The preparation typically follows a multi-step approach:
Protection of the primary amine : The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate group.
Attachment of the 3-(2-aminoethoxy)propyl chain : The 3-(2-aminoethoxy)propyl substituent is introduced via nucleophilic substitution or etherification reactions, often starting from a suitable haloalkyl precursor or epoxide intermediate.
Deprotection and purification : After the desired substitution, any temporary protecting groups are removed under controlled conditions, and the product is purified by chromatography or crystallization.
Specific Reported Method
While direct detailed synthetic procedures for this compound are sparse in open literature, patent literature and chemical databases provide insights into related synthetic routes:
According to PubChem data, the compound has the molecular formula C10H22N2O3 and a molecular weight of 218.29 g/mol, indicating the presence of the tert-butyl carbamate and aminoethoxypropyl groups.
Patents involving related carbamate derivatives suggest the use of Boc-protected amines reacted with haloalkyl ethers or amino alcohols under basic conditions to form the ether linkage and introduce the aminoethoxy chain.
For example, a typical synthesis might involve reacting tert-butyl carbamate with 3-chloropropanol or 3-bromopropanol derivatives bearing a protected aminoethoxy group, followed by nucleophilic substitution to install the aminoethoxy substituent.
Reaction Conditions
Solvents : Common solvents include dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF).
Temperature : Reactions are typically performed at ambient to moderate temperatures (0–50 °C) to control reaction rates and avoid side reactions.
Bases : Triethylamine or sodium hydride may be used to deprotonate amines or activate nucleophiles.
Purification : Column chromatography using silica gel is standard for isolating the pure compound.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Starting Materials | Conditions | Notes |
|---|---|---|---|
| 1 | tert-butyl carbamate, Boc2O | Room temp, dichloromethane, base | Formation of Boc-protected amine |
| 2 | Haloalkyl precursor (e.g., 3-chloropropanol) | 0–50 °C, DMF or THF, base | Nucleophilic substitution to form ether linkage |
| 3 | Deprotection agents (if needed) | Acidic conditions (e.g., TFA) | Removal of temporary protecting groups |
| 4 | Purification | Silica gel chromatography | Isolation of pure product |
Research Findings and Analysis
The tert-butyl carbamate group is a widely used protecting group for amines due to its stability under a variety of conditions and ease of removal under acidic conditions.
The key challenge in synthesizing this compound lies in selectively introducing the aminoethoxypropyl chain without deprotecting the Boc group prematurely.
Literature and patent disclosures emphasize the importance of controlled reaction conditions to prevent side reactions such as over-alkylation or carbamate cleavage.
The compound’s structure (SMILES: CC(C)(C)OC(=O)NCCCOCCN) indicates the presence of a flexible ether linkage and terminal amine, which can be functionalized further for pharmaceutical applications.
The molecular descriptors and identifiers (CAS: 912849-75-3, InChIKey: LPHXDOGUEPNTJE-UHFFFAOYSA-N) facilitate database searches for synthetic procedures and related compounds.
Q & A
Q. What are the standard synthetic protocols for tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate, and what reaction conditions are optimal?
Methodological Answer: The synthesis typically involves multi-step routes, starting with carbamate protection of amines. A common approach uses coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to activate carboxylic acids for amide bond formation. For example, tert-butyl carbamate derivatives are synthesized via condensation of tert-butyl-protected amines with appropriate electrophiles under anhydrous conditions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used, with reaction times ranging from 12–24 hours at room temperature . Optimization may require inert atmospheres (N₂/Ar) and monitoring via TLC or HPLC.
Example Protocol:
- Step 1: Protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in DCM with a catalytic amount of DMAP.
- Step 2: Coupling with 3-(2-aminoethoxy)propyl derivatives using EDCI/HOBt in THF.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the Boc-protected amine and ether linkages. Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and carbamate carbonyl (δ ~155–160 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with ESI+ or MALDI-TOF used for ionization.
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (via SHELX software) resolves bond lengths and angles .
- HPLC/GC-MS : Purity analysis (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What strategies improve the yield of this compound in multi-step syntheses?
Methodological Answer: Yield optimization involves:
- Reagent Stoichiometry : Using 1.2–1.5 equivalents of coupling reagents (EDCI/HOBt) to drive reactions to completion .
- Temperature Control : Lowering reaction temperatures (–10°C to 0°C) minimizes side reactions during Boc protection .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction extraction to remove traces.
- Catalytic Additives : DMAP (4-Dimethylaminopyridine) accelerates Boc protection by acting as a nucleophilic catalyst .
Data Example:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| EDCI/HOBt, RT, 24h | 65 | 92 |
| EDCI/HOBt, 0°C, 18h | 78 | 98 |
| Source: Adapted from synthesis optimization in . |
Q. How can researchers resolve discrepancies in NMR or crystallographic data for this compound derivatives?
Methodological Answer:
- Cross-Validation : Combine 2D NMR (COSY, HSQC) with X-ray data to confirm stereochemistry and connectivity. For example, SHELXL refinement can resolve ambiguous electron density maps in crystallography .
- Dynamic NMR Analysis : Variable-temperature NMR identifies conformational exchange broadening in flexible ethoxypropyl chains.
- Computational Modeling : DFT (Density Functional Theory) calculations (e.g., Gaussian) predict NMR chemical shifts and compare them to experimental data to validate structures .
Q. What computational methods predict the reactivity or stability of this compound under varying pH conditions?
Methodological Answer:
- pKa Prediction : Tools like MarvinSketch or ACD/Labs estimate protonation states of the amine and carbamate groups. The Boc group is stable at pH < 3 but hydrolyzes under acidic conditions.
- MD Simulations : Molecular dynamics (e.g., GROMACS) model conformational stability in aqueous vs. organic solvents.
- DFT Studies : Calculate transition states for hydrolysis or degradation pathways .
Safety and Handling
Q. What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Storage : Keep in a desiccator at 2–8°C under inert gas (Ar) to prevent moisture-induced degradation .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
